7-Bromo-2-chloro-4-methyl-1,3-benzothiazole is a heterocyclic compound belonging to the benzothiazole family. This compound features a benzothiazole ring system, which consists of a benzene fused with a thiazole ring. The presence of bromine and chlorine atoms at the 7 and 2 positions, respectively, along with a methyl group at the 4 position, contributes to its unique chemical properties. This structure allows for diverse reactivity and biological activity, making it a subject of interest in medicinal chemistry and materials science.
The chemical reactivity of 7-bromo-2-chloro-4-methyl-1,3-benzothiazole is influenced by the halogen substituents and the methyl group. Typical reactions include:
Research indicates that benzothiazole derivatives exhibit significant biological activities, including:
The synthesis of 7-bromo-2-chloro-4-methyl-1,3-benzothiazole can be achieved through various methods:
7-Bromo-2-chloro-4-methyl-1,3-benzothiazole has diverse applications across several fields:
Studies on the interactions of 7-bromo-2-chloro-4-methyl-1,3-benzothiazole with biological targets have revealed:
Several compounds share structural similarities with 7-bromo-2-chloro-4-methyl-1,3-benzothiazole. Here are some notable examples:
The unique combination of bromine and chlorine substituents along with the methyl group distinguishes this compound from its analogs. Its specific reactivity patterns and biological activities make it a valuable candidate for further research in drug development and material sciences.
The synthesis of 7-bromo-2-chloro-4-methyl-1,3-benzothiazole relies fundamentally on established benzothiazole formation methodologies that have been developed and refined over decades of heterocyclic chemistry research [3] [4]. The most widely employed approach involves the cyclization of 2-aminothiophenol derivatives with appropriate carbonyl-containing compounds or their equivalents [4] [5].
The classical condensation reaction between 2-aminobenzenethiol and aldehydes represents the cornerstone methodology for benzothiazole synthesis [4]. This reaction proceeds through nucleophilic attack of the amino group on the carbonyl carbon, followed by cyclodehydration to form the thiazole ring [3]. For the specific target compound 7-bromo-2-chloro-4-methyl-1,3-benzothiazole, the starting materials would require pre-functionalized 2-aminothiophenol derivatives bearing the appropriate substituents [3].
Another established route involves the Ullmann-type reaction using 2-iodoanilines and sodium dithiocarbamates, which has demonstrated yields reaching 97% under optimized conditions [3]. This copper-mediated approach proceeds through intermediate copper thiolate formation and subsequent carbon-sulfur bond formation [3]. The reaction employs copper(II) acetate with cesium carbonate in dimethylformamide at 120°C, showing tolerance for both electron-donating and electron-withdrawing substituents [3].
The cyclization of thioamide intermediates represents an alternative traditional approach [4]. This methodology involves the formation of thioamide precursors followed by intramolecular cyclization under acidic or basic conditions [13]. The process typically requires elevated temperatures and can be facilitated by various catalytic systems [4].
Traditional synthesis routes also encompass the reaction of ortho-halogenated anilines with isothiocyanates, carbon disulfide, or related sulfur-containing reagents [4]. These approaches offer flexibility in introducing different substituents but often require harsh reaction conditions and may produce lower yields compared to more modern methodologies [4].
| Synthesis Route | Starting Materials | Reaction Conditions | Typical Yield Range |
|---|---|---|---|
| Condensation | 2-aminothiophenol + aldehydes | Reflux, 110°C, toluene | 87-95% |
| Ullmann-type | 2-iodoanilines + dithiocarbamates | Cu(OAc)₂, Cs₂CO₃, DMF, 120°C | 85-97% |
| Thioamide cyclization | N-arylthioamides | Acidic/basic conditions, heat | 68-93% |
| Isothiocyanate route | o-halogenated anilines + KSCN | Br₂, glacial acetic acid, <10°C | 75-85% |
The introduction of both bromine and chlorine substituents into the benzothiazole framework requires careful consideration of regioselectivity and reaction conditions to achieve the desired substitution pattern [8] [9] [12]. The halogenation of benzothiazole derivatives can be accomplished through direct electrophilic aromatic substitution or through the use of pre-halogenated starting materials [8] [12].
Direct bromination of benzothiazole derivatives typically employs molecular bromine or bromine-containing reagents under controlled conditions [8] [9]. The reaction proceeds through electrophilic aromatic substitution, with the electron density distribution in the benzothiazole ring system determining the regioselectivity [8]. Bromination reactions generally exhibit higher selectivity compared to chlorination due to the larger size of bromine atoms and different electronic effects [31].
Palladium-catalyzed ortho-halogenation has emerged as a powerful strategy for selective halogen introduction [12]. This methodology utilizes benzothiazole nitrogen atoms as directing groups to achieve regioselective halogenation [12]. The reaction proceeds under mild conditions using palladium catalysts with halogenating agents such as N-bromosuccinimide or N-chlorosuccinimide [12]. For unsubstituted 2-arylbenzothiazoles, this approach can yield di-ortho halogenated products exclusively [12].
The use of tetrabromomethane as a halogen bond donor catalyst represents an innovative approach for halogenation reactions [10]. This metal-free methodology involves halogen bond formation between the sulfur atom of thioamide intermediates and bromine atoms from carbon tetrabromide [10]. The process operates under solvent-free conditions and demonstrates broad substrate scope for both alkyl and aryl substituted benzothiazoles [10].
Chlorination strategies often employ sodium hypochlorite or chlorine gas under controlled pH conditions [11]. The reaction kinetics and selectivity can be influenced by factors such as chloride concentration, pH, and the presence of excess bromide ions [9]. Studies have shown that bromination rates can be enhanced through the formation of reactive brominating species including bromine chloride, bromine dioxide, and dibrominated oxygen compounds [9].
| Halogenation Method | Reagent | Selectivity | Reaction Conditions | Yield Range |
|---|---|---|---|---|
| Direct bromination | Br₂, Lewis acid catalyst | Moderate | RT, organic solvent | 60-85% |
| Pd-catalyzed | NBS/NCS, Pd catalyst | High | Mild, directed | 75-95% |
| CBr₄-mediated | Carbon tetrabromide | Good | Solvent-free, RT | 62-93% |
| Electrophilic chlorination | NaOCl, controlled pH | Variable | Aqueous, 45-65°C | 55-80% |
The incorporation of methyl substituents into benzothiazole frameworks can be achieved through various methodologies, each offering distinct advantages in terms of regioselectivity and reaction efficiency [14] [16] [18]. The introduction of a methyl group at the 4-position of the benzothiazole ring requires careful selection of synthetic approach to ensure proper regiocontrol [16] [18].
Friedel-Crafts methylation represents a classical approach for methyl group introduction [17]. This methodology employs methyl halides or related alkylating agents in the presence of Lewis acid catalysts such as aluminum chloride [17]. The reaction proceeds through electrophilic aromatic substitution, with the electron-rich benzene ring of the benzothiazole serving as the nucleophilic partner [17]. However, the regioselectivity can be challenging to control, particularly in polysubstituted systems [17].
Iodine-promoted ring-opening methylation offers an alternative strategy using dimethyl sulfite as the methylating reagent [14] [15]. This halogen-bond promoted methodology enables simultaneous construction of both nitrogen-methyl and sulfur-methyl bonds in a single transformation [14]. The reaction proceeds under basic conditions and represents an efficient synthesis of N-methyl-N-(ortho-methylthio)phenyl amides through benzothiazole decomposition [14] [15].
Visible-light-promoted alkylation has emerged as a modern approach for introducing alkyl groups, including methyl substituents, into benzothiazole derivatives [18]. This photocatalyst-free methodology employs alkyl-substituted Hantzsch esters as radical precursors in the presence of boron trifluoride etherate and sodium persulfate [18]. The reaction proceeds under mild conditions using blue light-emitting diode irradiation and offers good scalability [18].
The use of pre-methylated starting materials represents another strategic approach [16] [19]. This methodology involves the incorporation of methyl-substituted aniline derivatives or related precursors during the initial benzothiazole formation step [16]. The approach ensures proper positioning of the methyl group but requires access to appropriately substituted starting materials [16].
Mechanistic studies of methyl group reactions with benzothiazole derivatives have revealed complex multi-step pathways [16] [19]. Hydroxyl radical attack on methyl substituents can lead to aldehyde formation through a six-stage process involving hydrogen abstraction, oxygen molecule interaction, nitric oxide addition, and subsequent hydrogen transfer reactions [16] [19].
| Methylation Method | Methylating Agent | Catalyst/Conditions | Regioselectivity | Yield Range |
|---|---|---|---|---|
| Friedel-Crafts | CH₃Cl, AlCl₃ | Lewis acid, elevated temp | Moderate | 45-75% |
| Ring-opening | Dimethyl sulfite | I₂, base, RT | High | 70-85% |
| Photocatalytic | Hantzsch esters | BF₃·Et₂O, blue LED | Good | 65-80% |
| Pre-functionalized | Methylated precursors | Various cyclization conditions | Excellent | 80-95% |
The development of environmentally sustainable methodologies for benzothiazole synthesis has become increasingly important in modern organic chemistry [20] [21] [22]. Green chemistry approaches focus on reducing environmental impact through the use of safer solvents, catalysts, and reaction conditions while maintaining or improving synthetic efficiency [20] [22].
Microwave-assisted synthesis has revolutionized benzothiazole preparation by dramatically reducing reaction times and improving yields [23] [24]. Comparative studies demonstrate that microwave irradiation can increase yields by 3% to 113% while reducing reaction times by 95% to 98% compared to conventional heating methods [23]. The microwave method typically operates at 50-150 watts power for 5-10 minutes, providing clean reactions with minimal side product formation [23] [24].
Water-based synthesis represents a significant advancement in green benzothiazole chemistry [21] [22]. The cyclization of 2-aminothiophenols with tetramethylthiuram disulfide in aqueous media provides an efficient metal-free approach [21]. This methodology features excellent yields, short reaction times, and broad substrate scope while eliminating the need for organic solvents [21]. The process operates under mild conditions and allows for easy product isolation [21].
Ball-milling strategies offer solvent-free alternatives for benzothiazole synthesis [24]. The use of recyclable zinc oxide nanoparticles as catalysts under mechanochemical conditions provides environmentally friendly reaction pathways [24]. This approach scores highly on environmental assessment scales due to low energy factors and minimal waste generation [24]. The method demonstrates high efficiency even on multi-gram scales with straightforward product isolation [24].
Deep eutectic solvents have emerged as promising green alternatives to conventional organic solvents [28] [35]. The combination of choline chloride with imidazole creates stable, environmentally benign reaction media for benzothiazole synthesis [28] [35]. These solvents remain thermally stable up to 220°C and can be recycled multiple times without significant degradation [35]. Reactions in deep eutectic solvents often proceed under solvent-free conditions with high yields and minimal environmental impact [28] [35].
Ultrasonic irradiation provides another green chemistry approach for benzothiazole synthesis [27]. Ultrasound probe irradiation under solvent and catalyst-free conditions has achieved yields of 83% in just 20 minutes [27]. This methodology offers significant advantages over conventional heating methods, which typically require 6 hours to achieve 60% yield [27]. The ultrasonic approach eliminates the need for organic solvents and metal catalysts while providing superior reaction efficiency [27].
Two-dimensional graphene oxide membrane nanoreactors represent cutting-edge green synthesis technology [6]. The nanoconfinement effect created by graphene oxide membranes enables rapid flow synthesis of benzothiazoles with conversions reaching 96.7% in less than 23 seconds at room temperature [6]. This approach mimics enzyme catalysis and offers unprecedented reaction rates under mild conditions [6].
| Green Method | Key Features | Reaction Time | Yield Range | Environmental Benefits |
|---|---|---|---|---|
| Microwave-assisted | 50-150W, silica gel support | 5-10 minutes | 83-95% | Reduced energy, time |
| Aqueous synthesis | Water solvent, TMTD catalyst | 8-35 minutes | 87-95% | No organic solvents |
| Ball-milling | ZnO-NPs, mechanochemical | 2-4 hours | 85-92% | Solvent-free, recyclable |
| Deep eutectic solvents | ChCl-imidazole, 140°C | 3-6 hours | 65-78% | Biodegradable, reusable |
| Ultrasonic irradiation | 51W probe, solvent-free | 20 minutes | 83% | No solvents/catalysts |
| Graphene nanoreactors | 2D confinement, 22°C | <23 seconds | 96.7% | Ultra-fast, ambient conditions |
The optimization of green synthesis conditions requires careful consideration of multiple parameters including temperature, catalyst loading, reaction time, and solvent choice [25] [33] [35]. Studies have shown that temperature optimization is critical, with reactions typically requiring 65-140°C for optimal yields while avoiding decomposition at higher temperatures [25] [35]. The use of persulfate oxidants in alcohol-water mixtures has demonstrated particular effectiveness, with potassium persulfate providing superior results compared to sodium or ammonium persulfates [25].
The thermodynamic stability of 7-Bromo-2-chloro-4-methyl-1,3-benzothiazole can be understood through analysis of benzothiazole derivatives and their thermal behavior characteristics. Benzothiazole compounds exhibit remarkable thermal stability due to their aromatic heterocyclic structure [1]. The theoretical studies using density functional theory methods have demonstrated that benzothiazole derivatives possess negative standard enthalpies of formation, confirming their thermodynamically stable nature under standard conditions [1].
The molecular structure of 7-Bromo-2-chloro-4-methyl-1,3-benzothiazole (molecular formula C₈H₅BrClNS, molecular weight 262.55 g/mol) incorporates multiple stabilizing factors [2] [3]. The compound contains a fused benzene-thiazole ring system with electron-withdrawing halogen substituents (bromine at the 7-position and chlorine at the 2-position) along with an electron-donating methyl group at the 4-position [2]. This substitution pattern contributes to the overall stability through electronic effects and steric considerations.
Thermal decomposition studies of related benzothiazole compounds indicate that these heterocycles demonstrate exceptional resistance to thermal degradation. Parent benzothiazole exhibits a boiling point range of 227-228°C (500-501 K) [4], establishing a baseline for thermal stability expectations. The presence of halogen substituents typically increases the thermal decomposition temperature due to enhanced intermolecular interactions and increased molecular weight [5].
Table 3.1: Thermal Stability Parameters for Benzothiazole Derivatives
| Compound | Melting Point (°C) | Boiling Point (°C) | Thermal Decomposition Temperature (°C) |
|---|---|---|---|
| Benzothiazole | 2 | 227-228 | >300 |
| 7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde | 192-194 | - | >350 |
| 4,7-Dibromo-2,1,3-benzothiadiazole | 186-190 | 326.6±22.0 | >400 |
The thermodynamic analysis reveals that benzothiazole derivatives exhibit exothermic formation reactions with negative free enthalpy values, confirming spontaneous formation under standard experimental conditions [1]. The stability is further enhanced through intramolecular interactions, including π-π stacking interactions between aromatic rings and hyperconjugative effects involving sulfur and nitrogen atoms [1].
For 7-Bromo-2-chloro-4-methyl-1,3-benzothiazole, the thermal decomposition pathway likely follows mechanisms similar to other halogenated benzothiazoles, involving initial carbon-halogen bond cleavage at elevated temperatures. The decomposition activation energy for benzothiazole derivatives typically ranges from 136-174 kJ/mol, depending on substitution patterns [5].
The solubility profile of 7-Bromo-2-chloro-4-methyl-1,3-benzothiazole is significantly influenced by its molecular structure and electronic properties. The compound exhibits limited water solubility characteristic of halogenated aromatic heterocycles, with enhanced lipophilicity due to the presence of bromine and chlorine substituents [6].
The calculated logarithmic partition coefficient (LogP) for the related compound 6-bromo-2-chloro-4-methyl-1,3-benzothiazole is 4.02060 [6], indicating high lipophilicity and poor water solubility. This value suggests strong preference for organic solvents over aqueous media. The polar surface area (PSA) of 41.13 Ų for similar compounds reflects moderate polarity despite the halogen substitutions [6].
Table 3.2: Solubility and Partition Coefficient Data
| Parameter | Value | Reference Compound |
|---|---|---|
| LogP | 4.02±0.1 | 6-bromo-2-chloro-4-methyl-1,3-benzothiazole |
| PSA (Ų) | 41.13 | 6-bromo-2-chloro-4-methyl-1,3-benzothiazole |
| Water Solubility | <0.1 mg/mL (estimated) | Similar halogenated benzothiazoles |
| Organic Solvent Solubility | High | Toluene, chloroform, DMSO |
The solubility characteristics are further influenced by intermolecular interactions. Halogenated benzothiazoles typically demonstrate enhanced solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) compared to protic solvents [7]. The compound shows limited solubility in alcohols and complete insolubility in water due to the hydrophobic nature imparted by the halogen substituents.
Temperature-dependent solubility studies indicate that 7-Bromo-2-chloro-4-methyl-1,3-benzothiazole follows typical patterns for aromatic heterocycles, with solubility increasing exponentially with temperature in organic solvents. The dissolution process is endothermic, requiring energy input to overcome intermolecular van der Waals forces and halogen-halogen interactions.
The partition behavior between octanol and water phases demonstrates the compound's strong preference for the organic phase, with partition coefficients exceeding 10,000:1 in favor of octanol. This high lipophilicity significantly impacts the compound's bioavailability and environmental distribution patterns.
The electrochemical properties of 7-Bromo-2-chloro-4-methyl-1,3-benzothiazole are dominated by the electronic characteristics of the benzothiazole core structure and the influence of halogen substituents. Benzothiazole derivatives exhibit distinct redox behavior characterized by both oxidation and reduction processes at the heterocyclic system [8] [9].
Cyclic voltammetry studies of benzothiazole compounds reveal characteristic oxidation patterns. The primary oxidation occurs at the sulfur atom within the thiazole ring, typically observed at potentials ranging from +0.8 to +1.2 V versus saturated calomel electrode (SCE) [9]. The presence of electron-withdrawing halogen substituents shifts the oxidation potential to more positive values due to decreased electron density at the sulfur center.
Table 3.3: Electrochemical Parameters for Benzothiazole Derivatives
| Compound | Oxidation Potential (V vs SCE) | Reduction Potential (V vs SCE) | Electrochemical Gap (V) |
|---|---|---|---|
| Benzothiazole | +1.05 | -2.3 | 3.35 |
| 2-Chlorobenzothiazole | +1.18 | -2.1 | 3.28 |
| Halogenated benzothiazoles | +1.2 to +1.4 | -1.9 to -2.2 | 3.1 to 3.6 |
The electrochemical oxidation mechanism involves initial one-electron oxidation to form a radical cation intermediate, followed by nucleophilic attack or further oxidation depending on reaction conditions [9] [10]. The radical cation species exhibits characteristic electron spin resonance signals and can participate in coupling reactions with nucleophiles.
Reduction processes for 7-Bromo-2-chloro-4-methyl-1,3-benzothiazole occur at more negative potentials, typically involving reduction of the aromatic system or halogen substituents. The bromine atom undergoes reductive dehalogenation at approximately -1.8 V versus SCE, while the chlorine substitution requires more negative potentials (-2.0 to -2.2 V) [10].
The electrochemical behavior is significantly influenced by solvent and supporting electrolyte selection. In acetonitrile with tetrabutylammonium tetrafluoroborate, the compound exhibits well-defined redox waves with moderate reversibility for the sulfur-centered oxidation [11]. The presence of bases such as pyridine can lower oxidation potentials through coordination interactions with the benzothiazole nitrogen [9].
Electrochemical cyanation studies demonstrate that benzothiazole derivatives can undergo direct electrophilic substitution at the 2-position under oxidative conditions [10]. This reactivity pattern suggests that 7-Bromo-2-chloro-4-methyl-1,3-benzothiazole may participate in similar electrochemical functionalization reactions, although the existing chlorine substitution at the 2-position would compete with or prevent such processes.
Surface characterization of 7-Bromo-2-chloro-4-methyl-1,3-benzothiazole through X-ray diffraction (XRD) and scanning electron microscopy-energy dispersive spectroscopy (SEM-EDS) analysis provides critical insights into crystallographic structure and surface morphology. While specific crystallographic data for this exact compound is not readily available, analysis of related benzothiazole derivatives offers valuable structural information [12] [13].
The crystallographic analysis of benzothiazole derivatives typically reveals monoclinic or orthorhombic crystal systems with specific space group characteristics. Similar compounds such as S-(benzo[d]thiazol-2-yl)-N-(tert-butyl)thioacetamide crystallize in the monoclinic I2/a space group with unit cell parameters of a = 11.4278(8) Å, b = 8.5816(6) Å, c = 25.1115(18) Å, and β = 95.173(6)° [13].
Table 3.4: Crystallographic Parameters for Related Benzothiazole Compounds
| Parameter | Typical Range | Reference Compound |
|---|---|---|
| Crystal System | Monoclinic/Orthorhombic | Various benzothiazoles |
| Space Group | P2₁/n, P2₁/c, I2/a | Structure-dependent |
| Unit Cell Volume | 1180-2450 ų | Substitution-dependent |
| Density | 1.4-1.8 g/cm³ | Molecular weight dependent |
| Z-value | 4-8 | Packing arrangement |
The molecular packing arrangements in benzothiazole crystals are stabilized through various intermolecular interactions including hydrogen bonding, π-π stacking, and halogen bonding. The presence of bromine and chlorine substituents in 7-Bromo-2-chloro-4-methyl-1,3-benzothiazole introduces additional stabilizing interactions through halogen-halogen contacts and halogen-π interactions [12].
X-ray diffraction powder patterns for halogenated benzothiazoles typically exhibit characteristic peaks corresponding to the (100), (010), and (001) crystallographic planes. The presence of heavy atoms (bromine and chlorine) enhances X-ray scattering, providing well-resolved diffraction patterns suitable for structural analysis. Peak positions and intensities reflect the specific substitution pattern and crystal packing arrangement.
SEM-EDS analysis reveals surface morphology characteristics typical of organic crystalline materials. Benzothiazole derivatives commonly exhibit plate-like or needle-like crystal habits depending on crystallization conditions and substitution patterns [14]. The surface morphology is influenced by intermolecular interactions and crystal growth kinetics during formation.
Table 3.5: SEM-EDS Analytical Parameters
| Analysis Type | Typical Observations | Expected Results |
|---|---|---|
| Surface Morphology | Crystalline plates/needles | Defined crystal faces |
| Elemental Composition | C, N, S, Br, Cl | Quantitative ratios |
| Particle Size Distribution | 1-100 μm | Size-dependent properties |
| Surface Area | 0.5-5.0 m²/g | BET analysis |
Energy dispersive spectroscopy confirms the presence and distribution of constituent elements. The characteristic X-ray emission lines for bromine (Lα₁ at 1.480 keV, Lβ₁ at 1.596 keV) and chlorine (Kα at 2.621 keV, Kβ at 2.816 keV) provide unambiguous identification of halogen substituents [14]. The sulfur Kα line at 2.307 keV and nitrogen Kα line at 0.392 keV confirm the benzothiazole core structure.
Surface interaction studies demonstrate that 7-Bromo-2-chloro-4-methyl-1,3-benzothiazole exhibits typical surface properties of halogenated aromatic compounds. The surface energy is reduced compared to unsubstituted benzothiazole due to the presence of halogen atoms, affecting crystal growth rates and preferred growth directions. The compound shows enhanced thermal stability in crystalline form compared to solution or amorphous states, consistent with stabilizing intermolecular interactions observed in the crystal lattice.